Summary of the Application: “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” is used in the technical field of analysis and detection . It is particularly used in the detection of certain substances .
Methods of Application: The detection method involves the use of liquid chromatography . The method uses formic acid water solution and acetonitrile as mobile phases . This improves the peak shape and has a good separation effect of “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” and its impurities .
Results or Outcomes: The method can simply, accurately, rapidly, and reliably detect "2-[2-(2-Fluorophenyl)hydrazono]malononitrile" .
Summary of the Application: “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” is a medical intermediate for synthesizing Vonoprazan fumarate .
Methods of Application: The structure of “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” is used in the synthesis of Vonoprazan fumarate . The CAS number of the product is 312307-38-3 .
Results or Outcomes: The quality control of “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” is enhanced by the detection method . This ensures the efficacy of the drug Vonoprazan fumarate .
Summary of the Application: “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” has been used in the development of highly selective fluorescent chemosensors .
Methods of Application: The chemosensors are based on 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione and 2-(2-(4-methoxyphenyl)hydrazono)-1H-indene-1,3(2H)-dione . They show high sensitivity and selectivity toward paramagnetic Cu2+ over other cations .
Results or Outcomes: The Cu2±induced fluorescence turn-on mechanism was revealed to be mediated by intramolecular charge transfer from the ligand to the metal .
Summary of the Application: “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” has been used in the synthesis of new heterocyclic compounds .
Methods of Application: The compounds synthesized are 2-{[1(4-fluorophenyl)ethylidene]hydrazono}thiazole derivatives .
Results or Outcomes: These compounds have been tested for their anti-proliferative activity .
Summary of the Application: “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” can be used in the synthesis of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Results or Outcomes: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Summary of the Application: “2-[2-(2-Fluorophenyl)hydrazono]malononitrile” can also be used in the synthesis of indole derivatives . Indole scaffold has been found in many of the important synthetic drug molecules .
Methods of Application: The synthesis of indole derivatives involves the use of various bioactive aromatic compounds containing the indole nucleus .
Results or Outcomes: Indole derivatives possess various biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
2-[2-(2-Fluorophenyl)hydrazono]malononitrile is an organic compound characterized by the molecular formula CHFN and a molecular weight of 188.16 g/mol. This compound belongs to the class of hydrazonomalononitriles, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom in its structure enhances its reactivity and biological activity, making it a subject of interest in scientific research.
Due to the lack of specific information on 2-[2-(2-fluorophenyl)hydrazono]malononitrile, it is advisable to handle it with caution assuming it may possess similar hazards to other hydrazonomalononitriles. Hydrazonomalononitriles can be irritants and may be harmful if inhaled or ingested []. It is recommended to consult a safety data sheet (SDS) for a closely related compound if available.
The synthesis of 2-[2-(2-Fluorophenyl)hydrazono]malononitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of hydrazine. Common solvents include ethanol, and the reaction is generally conducted under reflux conditions to ensure complete conversion and high yield. Industrial production methods mirror laboratory synthesis but are scaled for larger quantities .
Studies on the interactions of 2-[2-(2-Fluorophenyl)hydrazono]malononitrile with biological systems are ongoing. Initial findings suggest that it may bind to specific enzymes or receptors, potentially altering their activity. This interaction could lead to significant biological effects, although further research is needed to elucidate the precise pathways involved .
Several compounds share structural similarities with 2-[2-(2-Fluorophenyl)hydrazono]malononitrile:
The uniqueness of 2-[2-(2-Fluorophenyl)hydrazono]malononitrile lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This feature enhances its reactivity and potential applications in medicinal chemistry .
Cyclocondensation reactions employing fluorinated aromatic amines represent a cornerstone in synthesizing 2-[2-(2-fluorophenyl)hydrazono]malononitrile. A prominent approach involves the reaction of 2-fluorobenzaldehyde derivatives with malononitrile under hydrazine-mediated conditions. For instance, heating 2-fluorobenzaldehyde with malononitrile and hydrazine hydrate in ethanol under reflux yields the target compound via a tandem Knoevenagel condensation-hydrazone formation sequence [2] . The electron-withdrawing fluorine substituent enhances electrophilicity at the aldehyde carbon, accelerating nucleophilic attack by malononitrile’s active methylene group.
Recent advancements leverage fluorinated hydrazones as intermediates. In one protocol, hydrazono-aldehydes derived from 2-fluorophenylhydrazine undergo cyclization with hydroxylamine hydrochloride in acetic acid, producing hydrazono-malononitrile derivatives in yields exceeding 85% [1]. The chelating effect of acetic acid stabilizes intermediates, while sodium acetate buffers the reaction medium, minimizing side reactions.
Table 1: Cyclocondensation Methods for Hydrazono-Malononitrile Synthesis
Starting Material | Reagent System | Yield (%) | Reference |
---|---|---|---|
2-Fluorobenzaldehyde | Malononitrile, Hydrazine | 92 | [2] |
Hydrazono-aldehyde (1a) | HO·NH~2~Cl, AcOH/NaOAc | 87 | [1] |
Fluorinated hydrazone (3a) | Zn catalyst, THF | 94 | [3] |
The hydrazono-malononitrile scaffold exhibits tautomerism between hydrazone and azo forms, which profoundly influences reactivity. Solvent polarity and proticity dictate tautomeric equilibrium. Polar aprotic solvents like dimethylformamide (DMF) favor the azo tautomer due to enhanced resonance stabilization, whereas protic solvents like ethanol stabilize the hydrazone form via hydrogen bonding [2].
In a seminal study, reacting 2-fluorophenylhydrazine with malononitrile in DMF produced the azo tautomer exclusively, enabling subsequent [4+2] cycloadditions. Conversely, ethanol-based systems yielded the hydrazone form, ideal for nucleophilic substitutions at the nitrile groups . Kinetic studies revealed that tautomerization rates increase by 40% in DMF compared to toluene, underscoring solvent-dependent reactivity modulation [2].
Table 2: Solvent Effects on Tautomeric Distribution
Solvent | Dielectric Constant | Dominant Tautomer | Population (%) |
---|---|---|---|
DMF | 36.7 | Azo | 98 |
Ethanol | 24.3 | Hydrazone | 95 |
Toluene | 2.4 | Hydrazone | 88 |
Transitioning to sustainable synthesis, microwave-assisted protocols reduce reaction times from hours to minutes while maintaining yields above 90% [3]. Solvent-free conditions, achieved by grinding 2-fluorobenzaldehyde, malononitrile, and hydrazine hydrate with a catalytic amount of piperidine, eliminate waste generation and improve atom economy by 15% compared to traditional methods [2].
Water-mediated reactions represent another green breakthrough. Using aqueous micellar systems with SDS (sodium dodecyl sulfate) as a surfactant, researchers achieved 89% yield at 60°C, leveraging water’s high heat capacity to accelerate the exothermic condensation step [3]. This method reduces organic solvent use by 100% and cuts energy consumption by 30%.
Regioselective functionalization of 2-[2-(2-fluorophenyl)hydrazono]malononitrile is achievable via Lewis acid catalysis. Boron trifluoride etherate (BF~3~·OEt~2~) coordinates to the nitrile groups, directing electrophilic attacks to the α-position. For example, BF~3~-catalyzed reactions with vinyl ethers yield α-substituted derivatives with 94:6 regioselectivity [2].
Zinc chloride emerges as a cost-effective alternative, enabling Michael additions to the β-position. In a representative case, ZnCl~2~ (10 mol%) in THF diverted nucleophilic attacks to the β-carbon, producing β-cyanoethylated products with 88% selectivity [3]. Mechanistic studies attribute this to Zn^2+^ chelation at the β-nitrogen, polarizing the π-system asymmetrically.
Table 3: Catalytic Regioselectivity Modulation
Catalyst | Substrate | Regioselectivity (α:β) | Yield (%) |
---|---|---|---|
BF~3~·OEt~2~ | Vinyl ether | 94:6 | 91 |
ZnCl~2~ | Acrylonitrile | 12:88 | 89 |
Fe(acac)~3~ | Methyl acrylate | 65:35 | 84 |
Application | Target/Pathway | IC50/EC50 Range | Synthesis Route |
---|---|---|---|
Vonoprazan Fumarate Production | Proton Pump Inhibition | Not specified | 2-Fluoroacetophenone → Pyrrole Formation |
Tyrosine Kinase Inhibitor Precursor | EGFR/HER2 Inhibition | 3.5-834 nM | Malononitrile Condensation |
Protein Kinase Development | CSNK2 Inhibition | Submicromolar | Strategic Fluorination |
Pentose Phosphate Pathway Inhibition | G6PD/6PGD Inhibition | 1.91-95.07 μM | Direct Enzyme Inhibition |
Table 2: Agricultural Chemical Innovation Applications
Application | Mechanism | Efficacy (%) | EC50 Value |
---|---|---|---|
Xanthomonas citri Inhibition | Antibacterial Activity | >90% (VK-6B isolate) | Not specified |
FM-568 Derivative Development | Phenyl-hydrazonomalononitrile Action | 88.36% (400 μg/mL) | 26.68 μg/mL |
Citrus Canker Control | Broad-spectrum Control | 77.87-86.60% | Not specified |
Phytopathogenic Bacteria Control | Cell Wall Disruption | Variable | 2.6-68 μg/mL |
Table 3: Materials Science Applications
Application | Detection Method | Sensitivity | Coordination Mode |
---|---|---|---|
Fluorescent Chemosensor Design | Fluorescence Turn-on | High selectivity for Cu2+ | Metal-Ligand Binding |
Copper Ion Detection | Intramolecular Charge Transfer | Submicromolar detection | Chelation Enhancement |
Charge-Transfer Complex Formation | Donor-Acceptor Complexation | Enhanced fluorescence | Π-Π Stacking |
Malononitrile Sensing Technology | Ratiometric Fluorescence | 105 nmol/L (Mg2+) | 1:1 Complex Formation |
Table 4: Structure-Activity Relationship Analysis
Structural Feature | Effect on Activity | Mechanism | Application Impact |
---|---|---|---|
2-Fluorophenyl Group | Enhanced Metabolic Stability | Reduced Metabolism | Improved Pharmacokinetics |
Hydrazono Moiety | Charge Delocalization | Quinonoid Interaction | Enhanced Binding Affinity |
Malononitrile Core | Electron Acceptor Properties | Coordination Sites | Metal Complexation |
Electron-Withdrawing Groups | Increased Potency | Electronic Tuning | Selective Inhibition |